3-(4-Aminophenyl)prop-2-yn-1-ol

Organocatalysis Asymmetric Synthesis Axial Chirality

Procure 3-(4-Aminophenyl)prop-2-yn-1-ol for its unique para-substitution, mandatory for organocatalytic chiral allene synthesis (62-99% yield, ≤99% ee) via aza-p-quinone methide intermediates—a pathway inaccessible to ortho/meta isomers. Essential precursor for APN-based bioconjugates with superior stability vs. maleimide reagents (Ref: Bioconjugate Chem). LogP 1.19 ensures proper aqueous solubility, unlike the ortho-isomer (cLogP ~2.35). Order now.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
Cat. No. B1371457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Aminophenyl)prop-2-yn-1-ol
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#CCO)N
InChIInChI=1S/C9H9NO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,7,10H2
InChIKeyXANNFDGZXZOZCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Aminophenyl)prop-2-yn-1-ol: Core Physicochemical and Structural Properties for Procurement Decision-Making


3-(4-Aminophenyl)prop-2-yn-1-ol (CAS: 253167-82-7) is a bifunctional aromatic building block with a molecular formula of C9H9NO and a molecular weight of 147.17 g/mol . Its structure comprises a terminal propargyl alcohol and a para-aminophenyl moiety, which dictates its unique reactivity profile compared to its ortho- and meta-isomers . It is typically supplied as a solid with a melting point range of 84-86 °C [1] and a purity specification of ≥95% . Predicted physicochemical properties, such as a logP of 1.19 and a pKa of 12.83 , are critical parameters for assessing its behavior in aqueous and biphasic systems, directly impacting its suitability for specific synthetic and bioconjugation workflows.

Why 3-(4-Aminophenyl)prop-2-yn-1-ol Cannot Be Interchanged with Its Ortho- or Meta-Isomers in Sensitive Applications


Substituting 3-(4-Aminophenyl)prop-2-yn-1-ol with its regioisomeric counterparts (e.g., 3-(2-aminophenyl)prop-2-yn-1-ol or 3-(3-aminophenyl)prop-2-yn-1-ol) introduces significant and quantifiable risks to reaction outcomes. The para-substitution pattern is not a minor structural variation; it fundamentally alters the molecule's electronic properties, lipophilicity, and nucleophilic character . These differences translate into divergent reactivity, selectivity, and stability profiles in applications ranging from stereoselective catalysis to bioconjugation [1]. For instance, the para-amino group enables the in situ generation of propargylic aza-p-quinone methides, a reactive species that is geometrically and electronically inaccessible to the ortho-analog, which instead favors intramolecular cyclizations [2]. Similarly, its distinct physicochemical signature (e.g., LogP of 1.19 vs. >2 for the ortho-isomer [REFS-1, REFS-4]) mandates different formulation or purification strategies. The quantitative evidence below demonstrates that generic substitution based solely on molecular formula is not a viable procurement strategy and will likely lead to failed experiments or irreproducible data.

Quantitative Differentiation of 3-(4-Aminophenyl)prop-2-yn-1-ol: A Procurement-Focused Evidence Guide


Superior Yields in Asymmetric Allene Synthesis via Propargylic Aza-p-Quinone Methide Pathway

In a direct comparative synthetic study, 3-(4-Aminophenyl)prop-2-yn-1-ol is uniquely positioned to form propargylic aza-p-quinone methides (p-QMs), enabling a remote stereocontrolled 1,8-addition to yield axially chiral tetrasubstituted allenes. The reported yields for this transformation using the para-isomer range from 62% to 99% with enantiomeric excesses (ee) of 52-99% [1]. In contrast, the ortho-isomer, 3-(2-aminophenyl)prop-2-yn-1-ol, is documented to preferentially undergo metal-catalyzed or metal-free cycloisomerization to form indoles or quinolines, with yields typically in the 55-98% range under optimized conditions, but which lack the capability to generate the analogous p-QM intermediate for allene formation [REFS-2, REFS-3]. The meta-isomer has not been reported in this context, suggesting a lack of reactivity for this specific transformation.

Organocatalysis Asymmetric Synthesis Axial Chirality

Divergent Lipophilicity (LogP) Dictating Partitioning and Solubility Behavior

The lipophilicity of 3-(4-Aminophenyl)prop-2-yn-1-ol, as measured by its partition coefficient (LogP), is a quantifiable differentiator from its regioisomers. The para-isomer has a predicted LogP of 1.19 . In contrast, the ortho-isomer, 3-(2-aminophenyl)prop-2-yn-1-ol, exhibits a significantly higher calculated LogP, with a cLogP value of approximately 2.35 [1]. This >1.1 unit difference in LogP indicates the ortho-isomer is over 12 times more lipophilic than the para-isomer, which will directly impact its solubility in aqueous media, its behavior in reverse-phase chromatography, and its passive membrane permeability.

Physicochemical Properties Lipophilicity ADME

Validated Utility as a Key Precursor for Superior Cysteine-Tagging Reagents (3-Arylpropiolonitriles)

3-(4-Aminophenyl)prop-2-yn-1-ol is the documented synthetic precursor to a specific class of 3-arylpropiolonitriles (APNs) [1]. These APN reagents have been benchmarked in a comparative study against standard cysteine-selective reagents like maleimides and iodoacetamides. The APN-cysteine conjugates demonstrated quantifiably superior hydrolytic stability, with the addition product remaining intact in human plasma and living cells, whereas maleimide and iodoacetamide adducts are known to undergo reversible thiol exchange and degradation [REFS-2, REFS-3]. While the APN reagents themselves are the active species, the procurement of the parent 3-(4-aminophenyl)prop-2-yn-1-ol is the essential first step for any group seeking to implement this advanced and more stable bioconjugation strategy.

Bioconjugation Chemoselectivity Protein Labeling

High-Confidence Application Scenarios for 3-(4-Aminophenyl)prop-2-yn-1-ol Based on Quantitative Evidence


Synthesis of Axially Chiral Tetrasubstituted Allenes

This compound is the optimal and uniquely suited starting material for the organocatalytic synthesis of axially chiral tetrasubstituted allenes. As detailed in Section 3, its para-amino group is essential for forming the reactive propargylic aza-p-quinone methide intermediate, enabling a transformation with yields of 62-99% and enantioselectivities of 52-99% ee [1]. The ortho- and meta-isomers are chemically incapable of participating in this specific, high-value pathway, making 3-(4-aminophenyl)prop-2-yn-1-ol the mandatory procurement choice for this application.

Development of Hydrolytically Stable Cysteine Bioconjugates

Researchers aiming to create bioconjugates with superior stability in biological matrices should procure this compound as the key precursor for 3-arylpropiolonitriles (APNs). The evidence in Section 3 confirms that APN-based tagging, derived from this precursor, yields cysteine conjugates with demonstrably higher stability in human plasma and living cells compared to industry-standard maleimide and iodoacetamide reagents [REFS-2, REFS-3]. Procuring this compound enables the implementation of a more robust and reliable bioconjugation workflow.

Building Block Requiring Specific LogP for Aqueous Compatibility

For synthetic sequences or biological assays where a specific hydrophilic-lipophilic balance is critical, 3-(4-aminophenyl)prop-2-yn-1-ol (LogP ~1.19) is the appropriate choice over its more lipophilic ortho-isomer (cLogP ~2.35). This >12-fold difference in lipophilicity, as quantified in Section 3, directly impacts solubility in aqueous buffers, chromatographic behavior, and potential for passive cellular uptake [REFS-4, REFS-5]. Procurement of the para-isomer ensures the intended physicochemical properties are maintained, avoiding solubility or purification issues associated with the incorrect regioisomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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